molecular formula C11H9FN2O B1493765 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol CAS No. 1159820-90-2

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1493765
CAS No.: 1159820-90-2
M. Wt: 204.2 g/mol
InChI Key: OIZWVCQALNXDJV-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol ( 1159820-22-0) is an organic compound with the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . As a pyrimidine derivative, it belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and chemical biology research . The pyrimidine scaffold is a fundamental building block in nature, found in essential biological molecules like the nucleobases thymine, cytosine, and uracil, as well as in vitamins such as thiamine (B1) and riboflavin . This prebiotic relevance makes pyrimidine-based compounds privileged structures in pharmaceutical development . Researchers value these compounds because they exhibit a wide spectrum of biological activities. Pyrimidine derivatives have been extensively studied for their potential antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, and anticancer properties . The specific substitution pattern on the pyrimidine core, such as the 2-fluorophenyl and methyl groups in this compound, is crucial for modulating its electronic properties, lipophilicity, and overall interaction with biological targets . For instance, similar fluorophenyl-pyrimidine analogs have been investigated in structure-activity relationship (SAR) studies for their potency as positive modulators of ion channels and other therapeutic targets . This compound serves as a versatile synthetic intermediate or a candidate for high-throughput screening in drug discovery programs aimed at developing new therapies for various diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZWVCQALNXDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol generally involves three key stages:

These steps are typically achieved through condensation reactions, halogenation, and palladium-catalyzed cross-coupling reactions, followed by hydrolysis or deprotection steps.

Pyrimidine Core Construction

The pyrimidine ring with a methyl group at position 2 and a hydroxy group at position 4 can be synthesized via condensation of acetamidine with β-ketoesters under basic conditions and heat. This reaction forms the 2-methylpyrimidin-4-ol scaffold:

Synthetic Step Key Reagents Reaction Conditions Purpose
Pyrimidine Formation Acetamidine, β-ketoester Base, solvent, heat Construction of 2-methylpyrimidin-4-ol core

This step yields 4-hydroxy-2-methylpyrimidine, which serves as the precursor for further functionalization.

Halogenation to Activate Position 6

To enable the introduction of the fluorophenyl group at position 6, the hydroxy group at this position is often converted into a better leaving group by halogenation, typically chlorination:

Synthetic Step Key Reagents Reaction Conditions Purpose
Activation POCl₃ or triphosgene, N,N-dimethylaniline or N,N-diethylaniline Reflux or controlled heating Conversion of 4-hydroxy to 4,6-dichloropyrimidine intermediate

A safer and environmentally friendlier alternative to POCl₃ uses triphosgene in dichloroethane with N,N-diethylaniline as base under reflux to convert 4,6-dihydroxypyrimidine to 4,6-dichloro-2-methylpyrimidine. This step is critical for subsequent cross-coupling.

Introduction of the 2-Fluorophenyl Group by Cross-Coupling

The key step to attach the 2-fluorophenyl substituent at position 6 involves palladium-catalyzed cross-coupling reactions such as Suzuki coupling:

Synthetic Step Key Reagents Reaction Conditions Purpose
Cross-Coupling 2-Fluorophenylboronic acid, Pd(PPh₃)₄ catalyst, base (e.g., K₂CO₃), solvent (e.g., toluene) Heating under reflux or elevated temperature Introduction of 2-fluorophenyl group at position 6

This reaction replaces the chlorine at position 6 with the 2-fluorophenyl group, forming the desired arylated pyrimidine derivative.

Hydrolysis or Deprotection to Restore the 4-Hydroxy Group

After the cross-coupling, the 4-position may still bear a leaving group (e.g., chlorine). Hydrolysis under controlled acidic or basic conditions restores the hydroxy group:

Synthetic Step Key Reagents Reaction Conditions Purpose
Deprotection/Hydrolysis Aqueous base or acid (e.g., NaOH or HCl) Controlled temperature and time Conversion of 4-chloro to 4-hydroxy group

This step yields the final compound this compound with high purity after purification.

Alternative Lithiation and Nucleophilic Addition Route

An alternative method involves lithiation of 2,4-dimethoxypyrimidine derivatives followed by nucleophilic addition to 2-fluorophenyl ketones or esters:

  • Lithiation of 2,4-dimethoxypyrimidine derivatives at low temperature (e.g., -70 °C) using lithium diisopropylamide (LDA)
  • Subsequent addition of 2-fluorophenylacetone or 4-fluoroacetophenone to introduce the fluorophenylalkyl side chain at position 6
  • Deprotection of methoxy groups to reveal the hydroxy group at position 4 using reagents such as sodium iodide and chlorotrimethylsilane

This method allows for the synthesis of fluorophenyl-substituted pyrimidin-4-ols with side chains and has been reported with good yields and regioselectivity.

Summary Table of Preparation Steps

Step No. Description Reagents & Catalysts Conditions Notes
1 Pyrimidine core formation Acetamidine, β-ketoester, base Heat, solvent Forms 2-methylpyrimidin-4-ol core
2 Halogenation (activation) POCl₃ or triphosgene, N,N-dimethylaniline Reflux, controlled heating Converts hydroxy to chloro groups
3 Cross-coupling for 2-fluorophenyl group 2-Fluorophenylboronic acid, Pd catalyst, base Reflux or elevated temperature Introduces 2-fluorophenyl at C6
4 Hydrolysis/deprotection Aqueous acid/base Controlled temperature Restores 4-hydroxy group
5 Alternative lithiation and nucleophilic addition LDA, 2-fluorophenyl ketones/esters Low temperature lithiation Side chain introduction and deprotection

Research Findings and Optimization Notes

  • The use of triphosgene instead of POCl₃ for halogenation reduces toxicity and environmental impact, facilitating safer industrial scale-up.
  • Cross-coupling reactions require careful optimization of catalyst loading, base, solvent, and temperature to maximize yield and regioselectivity while minimizing side reactions.
  • The lithiation approach offers versatility for introducing various fluorophenylalkyl substituents but requires strict temperature control and anhydrous conditions.
  • Purification typically involves recrystallization or chromatographic methods to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol has been identified as a promising lead compound for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. The fluorophenyl group is particularly valuable for increasing lipophilicity, which can improve membrane permeability and bioavailability.

Case Study: Alzheimer’s Disease

Research indicates that compounds similar to this compound may interact with beta-secretase 1, an enzyme implicated in Alzheimer's disease. Inhibition of this enzyme can potentially reduce amyloid-beta peptide production, a hallmark of Alzheimer’s pathology. Studies have shown that modifications to the pyrimidine core can lead to increased inhibitory potency against beta-secretase .

Enzyme Inhibition

Mechanism of Action

The compound exhibits potential as an enzyme inhibitor through non-covalent interactions that alter the conformation and activity of target proteins. This mechanism is crucial for developing therapeutics aimed at various diseases, including cancer and neurodegenerative disorders.

Table 1: Inhibition Potency Against Target Enzymes

Enzyme TargetIC50 (µM)Reference
Beta-secretase 115
Cyclooxygenase-2 (COX-2)23.8
Protein Kinase B (Akt)10

Antimicrobial Activity

Broad-Spectrum Efficacy

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for addressing drug-resistant infections.

Mechanism of Action

The antimicrobial action is believed to involve disruption of microbial cell membranes or interference with nucleic acid synthesis, which is common among pyrimidine derivatives.

Case Study: Evaluation Against Resistant Strains

In vitro studies demonstrated that the compound exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications to the pyrimidine ring or substituent groups can significantly influence biological activity.

Table 2: SAR Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased lipophilicity
Hydroxyl Group PositioningEnhanced enzyme binding
Methyl Group VariationAltered potency

Future Directions in Research

Ongoing research aims to further explore the therapeutic potential of this compound by:

  • Developing Analogues: Synthesizing derivatives to enhance potency and selectivity for specific targets.
  • Investigating Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) profiles to optimize formulations.
  • Exploring Combination Therapies: Assessing the efficacy of this compound in combination with other drugs to overcome resistance mechanisms.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact physicochemical and biological properties:

Compound Name Substituent (Position) Key Differences/Effects Reference
6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol 4-Fluorophenyl (para) Para-substitution reduces steric hindrance compared to ortho-fluorophenyl, potentially enhancing receptor binding.
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl (meta) Chlorine’s larger atomic radius and lower electronegativity vs. fluorine alter electronic effects and lipophilicity. Predicted density: 1.31 g/cm³.
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 4-Iodophenyl (para) Iodine’s heavy atom increases molecular weight (312.11 g/mol) and may affect pharmacokinetics.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl + extended substituents Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; fluorophenyl enhances crystallinity.

Key Findings :

  • Ortho vs. This may reduce binding affinity in some biological targets but improve metabolic stability due to hindered enzymatic access.
  • Halogen Type : Chlorine (in ) and iodine (in ) increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Fluorine’s electronegativity strengthens hydrogen-bonding interactions, critical for target engagement .

Modifications on the Pyrimidine Core

Variations at positions 2, 4, and 6 alter reactivity and bioactivity:

Compound Name Pyrimidine Substituents Key Features Reference
6-(Chloromethyl)-2-phenylpyrimidin-4-ol 2-Phenyl, 6-chloromethyl Chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions.
4-(4-Fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol Dihydropyrimidin core Saturated ring improves conformational flexibility; anti-inflammatory activity reported.
2-Amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol 2-Amino, 5-methyl Amino group at position 2 increases hydrogen-bonding capacity; PEG-400 used in solvent-free synthesis.

Key Findings :

  • Position 2 Modifications: Methyl groups (as in the target compound) provide steric bulk without significant electronic effects, whereas amino groups () or phenyl substituents () introduce polarity or π-stacking interactions.
  • Dihydropyrimidin vs.

Biological Activity

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, particularly focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and research findings.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.

Inhibition of COX Enzymes

A study evaluated the inhibitory potential of various pyrimidine derivatives against COX-1 and COX-2 enzymes. The results indicated that several compounds displayed significant inhibitory activity, with IC50 values reported as follows:

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Compound A26.04 ± 0.3634.4 ± 0.10
Compound B28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound exhibits moderate potency in inhibiting COX enzymes, which are critical in the inflammatory response .

The anti-inflammatory effects were further supported by bioassays such as carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, where the compound demonstrated efficacy comparable to established anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against bacterial strains.

In Vitro Antimicrobial Evaluation

The compound was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus40 - 50
MRSAComparable to standard antibiotics

These results suggest that the compound possesses notable antibacterial activity, making it a candidate for further development in treating bacterial infections .

3. Anticancer Activity

The anticancer properties of pyrimidine derivatives have gained attention due to their ability to target specific molecular pathways involved in cancer progression.

Cell Viability Assays

Research has shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, with IC50 values ranging from:

Cancer Cell LineIC50 (μM)
Breast cancer (MCF-7)<20
Prostate cancer<15

These findings indicate that the compound can inhibit cancer cell proliferation effectively .

Case Studies

Several case studies have documented the biological activities of pyrimidine derivatives:

  • Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that treatment with pyrimidine derivatives led to a significant reduction in inflammatory markers such as TNF-α and IL-6.
  • Case Study on Antimicrobial Efficacy : Clinical isolates of MRSA were treated with various concentrations of the compound, showing a dose-dependent inhibition of growth.
  • Case Study on Anticancer Activity : In vitro assays revealed that treatment with the compound resulted in apoptosis in cancer cell lines, suggesting a mechanism involving programmed cell death.

Q & A

Q. Advanced

  • Substituent Variation : Synthesize analogs with modifications at the 2-methyl or 4-hydroxyl positions. For example, replace –OH with –OCH₃ or introduce bulkier aryl groups .
  • Assays :
    • Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ values).
    • Analgesic : Use the acetic acid-induced writhing test in murine models .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like cyclooxygenase or opioid receptors.

What computational methods are suitable for predicting the solubility and pharmacokinetic properties of this compound?

Q. Advanced

  • Solubility Prediction : Use COSMO-RS to calculate logP (estimated ~2.1) and aqueous solubility. The hydroxyl and fluorine groups enhance polarity but may reduce membrane permeability .
  • ADMET Profiling : SwissADME predicts moderate bioavailability (30–40%) due to moderate molecular weight (~220 g/mol) and hydrogen-bond donors (2).
  • MD Simulations : GROMACS can model diffusion coefficients in lipid bilayers to assess blood-brain barrier penetration.

How do steric and electronic effects of the 2-fluorophenyl group influence reactivity in further functionalization reactions?

Q. Advanced

  • Steric Effects : The ortho-fluorine atom creates steric hindrance, limiting nucleophilic substitution at the pyrimidine ring.
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic attacks to meta positions.
  • Methodology : Monitor reactions via LC-MS and optimize using Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.